N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide
Description
N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.286 g/mol This compound is known for its unique structural features, which include a pyridine ring substituted with an amino group, a cyclopropoxy group, and a methanesulfonamide group
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
N-(3-amino-4-cyclopropyloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)12-9-8(10)7(4-5-11-9)15-6-2-3-6/h4-6H,2-3,10H2,1H3,(H,11,12) |
InChI Key |
XQZUDSZGAIMFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=CC(=C1N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amine precursors.
Attachment of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through cyclopropanation reactions, often involving cyclopropyl halides and appropriate catalysts.
Formation of the Methanesulfonamide Group: The methanesulfonamide group can be introduced through sulfonamide formation reactions, typically involving methanesulfonyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methanesulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring structure and are known for their varied medicinal applications.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group and are used in agrochemical and pharmaceutical industries.
Uniqueness
N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its combination of structural features, including the amino group, cyclopropoxy group, and methanesulfonamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
